molecular formula C14H20O3 B11715941 2-[(Benzyloxy)methyl]-4-methylpentanoic acid

2-[(Benzyloxy)methyl]-4-methylpentanoic acid

Cat. No.: B11715941
M. Wt: 236.31 g/mol
InChI Key: QLSBJDHEYAHBKC-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4-methylpentanoic acid is an organic compound with the molecular formula C14H20O3. It is characterized by the presence of a benzyloxy group attached to a methylpentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol or toluene.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]-4-methylpentanoic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzyloxy)methyl]-4-methylhexanoic acid
  • 2-[(Benzyloxy)methyl]-4-methylbutanoic acid
  • 2-[(Benzyloxy)methyl]-4-methylpropanoic acid

Uniqueness

2-[(Benzyloxy)methyl]-4-methylpentanoic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxymethyl)pentanoic acid

InChI

InChI=1S/C14H20O3/c1-11(2)8-13(14(15)16)10-17-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16)

InChI Key

QLSBJDHEYAHBKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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